1,5-Diphenyl-3-pentanone

Beschreibung

Significance as a Ketone Compound in Organic Chemistry

The central feature of 1,5-Diphenyl-3-pentanone is its ketone functional group (a carbonyl group bonded to two carbon atoms), which makes it a versatile intermediate in organic synthesis. researchgate.net The carbonyl group is a site of reactivity, allowing the compound to participate in a wide array of chemical transformations.

One of the primary methods for its synthesis is the catalytic hydrogenation of 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzylideneacetone). prepchem.comnih.gov Other synthetic routes include α-alkylation and palladium-catalyzed coupling reactions, which can achieve yields between 67% and 80%. Its role as a synthetic precursor is well-documented; for instance, it is used to prepare arylalkylamines and serves as a starting material for the synthesis of N-(1,5-diphenylpentan-3-yl)piperidines. nih.gov Furthermore, it is a key reactant in the bis-cyclization reaction to form spirobiindanes, a class of compounds with applications in materials science and catalysis. lookchem.com

Structural Classification and Research Relevance within Pentanone Derivatives

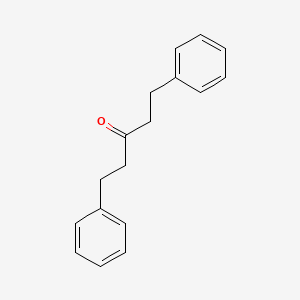

Structurally, this compound is a symmetrical ketone with a five-carbon (pentanone) backbone. ontosight.ai Phenyl groups are attached to the first and fifth carbon atoms, flanking the central ketone at the third position. ontosight.ai This specific arrangement distinguishes it from other related pentanone derivatives that are also subjects of research.

The research relevance of this compound is often understood by comparing its structure and applications to those of its analogues. For example, derivatives like (E)-1,5-diphenyl-1-penten-1-one and other 1,5-diphenyl-1-pentanone analogues have been synthesized and studied for their insecticidal properties. researchgate.netresearchgate.net The saturated backbone of this compound provides different chemical properties compared to its unsaturated counterparts, influencing its stability and reactivity in various chemical environments. The study of related structures, such as 1,5-Diphenyl-1,3,5-pentanetrione and various brominated or hydroxylated derivatives, helps researchers understand the structure-activity relationships within this class of compounds. nih.govsigmaaldrich.comlookchem.com

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O | lookchem.comstenutz.eu |

| Molecular Weight | ~238.33 g/mol | lookchem.comstenutz.euchemspider.com |

| IUPAC Name | 1,5-diphenylpentan-3-one | |

| Melting Point | 13.5 - 14 °C | lookchem.comstenutz.eu |

| Boiling Point | ~352 °C at 760 mmHg | lookchem.com |

| Density | ~1.038 g/cm³ | lookchem.com |

Overview of Scholarly Investigation Areas

Academic research on this compound is concentrated in several key areas. A significant portion of studies focuses on its application as a synthetic building block. Researchers have utilized it to create complex heterocyclic structures and other molecules with potential pharmacological relevance. nih.govajchem-b.com For example, it is a precursor in the synthesis of compounds evaluated as antibiotic potentiators, which can enhance the activity of existing antibiotics against resistant bacteria. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-diphenylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENANTGGBLOTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202250 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-91-8 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Diphenyl 3 Pentanone

Classical Synthetic Approaches

Classical methods for synthesizing 1,5-Diphenyl-3-pentanone rely on well-established organic reactions. These approaches include the formation of carbon-carbon bonds through condensation reactions followed by reduction steps.

Grignard Reaction Protocols

While not the most common route to this compound, Grignard reactions represent a fundamental strategy for carbon-carbon bond formation. In a hypothetical approach, a Grignard reagent such as benzylmagnesium bromide could react with an appropriate ester, like ethyl 3-phenylpropanoate. This pathway, however, can be complicated by the high reactivity of the Grignard reagent, potentially leading to the formation of tertiary alcohols as byproducts. The precise control of reaction conditions is crucial for selectively obtaining the desired ketone.

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions are a cornerstone in the synthesis of the carbon backbone required for this compound. These reactions typically involve the formation of an enolate which then acts as a nucleophile.

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This method is not used to directly synthesize this compound, but rather its unsaturated precursor, 1,5-Diphenylpenta-1,4-dien-3-one (B3434637), also known as dibenzylideneacetone (B150790). wikipedia.orgpraxilabs.com

The synthesis involves the base-catalyzed reaction of two equivalents of benzaldehyde (B42025) with one equivalent of acetone (B3395972). byjus.com The hydroxide (B78521) base deprotonates an α-hydrogen from acetone to form a reactive enolate. This enolate then attacks the carbonyl carbon of benzaldehyde. A subsequent dehydration step yields a conjugated system, and the process is repeated on the other side of the acetone molecule to form dibenzylideneacetone. praxilabs.comuomustansiriyah.edu.iq The reaction is often carried out in an aqueous ethanol (B145695) solution with a sodium hydroxide catalyst at room temperature. byjus.commiracosta.edu By controlling the stoichiometry, specifically by using an excess of benzaldehyde, the formation of the double-addition product, 1,5-Diphenylpenta-1,4-dien-3-one, is favored with yields as high as 98%. nih.gov

Table 1: Claisen-Schmidt Reaction for Dibenzylideneacetone Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde (2 equiv.) | Acetone (1 equiv.) | NaOH | Ethanol/Water | 30 min | - | miracosta.edu |

| Benzaldehyde (2 equiv.) | Acetone (1 equiv.) | NaOH | Ethanol/Water | 2 hours | - | byjus.com |

Catalytic Hydrogenation of Unsaturated Precursors

The final step in this common synthetic route is the reduction of the carbon-carbon double bonds of the unsaturated precursor. Catalytic hydrogenation is a highly effective method for this transformation.

The conversion of 1,5-Diphenylpenta-1,4-dien-3-one to this compound involves the selective hydrogenation of the two conjugated carbon-carbon double bonds without reducing the carbonyl group. This chemoselectivity is a key challenge. Various catalysts can be employed, with palladium being a common choice. rsc.orgnih.gov The process typically involves reacting the unsaturated ketone with hydrogen gas in the presence of a metal catalyst.

Palladium-based catalysts are widely used for hydrogenation reactions due to their high activity and the ability to fine-tune selectivity. sigmaaldrich.com For the reduction of 1,5-Diphenylpenta-1,4-dien-3-one, palladium on carbon (Pd/C) is a frequently used heterogeneous catalyst.

In a typical procedure, a mixture of 1,5-Diphenylpenta-1,4-dien-3-one and a 10% palladium on carbon catalyst is shaken under a hydrogen atmosphere. prepchem.com The reaction conditions, such as hydrogen pressure, temperature, and solvent, are critical parameters that influence the reaction's efficiency and selectivity. One documented method uses a hydrogen pressure of 4 atm in methyl cellosolve as the solvent, resulting in a 59% yield of this compound after 2 hours. prepchem.com A notable side product of this reaction can be the corresponding alcohol, 1,5-diphenyl-3-pentanol, formed from the further reduction of the ketone group. prepchem.com

Table 2: Palladium-Catalyzed Hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one

| Substrate | Catalyst | H₂ Pressure | Solvent | Time | Product Yield | Byproduct Yield | Reference |

|---|

Hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one

Nickel-Catalyzed Reduction Approaches

Nickel catalysts, particularly Raney Nickel, are effective for the hydrogenation of dibenzylideneacetone (dba), a common precursor, to yield this compound. This method is noted for its high yield, often exceeding 90%, when conducted under atmospheric pressure of hydrogen gas at room temperature in a solvent like ethanol. The use of Raney Nickel provides a robust and efficient route for this transformation. Another approach involves the use of a 5 wt.% Nickel on silica (B1680970) (Ni/SiO2) catalyst, which is reduced prior to the reaction. rsc.org This highlights the versatility of nickel-based systems in the synthesis of this compound.

Platinum-Catalyzed Reduction Methods

Platinum-based catalysts are also utilized in the synthesis of this compound. Platinum(II) complexes have been shown to mediate the decarbonylation of unstrained ketones, a process that can be relevant in the synthesis of complex molecules. whiterose.ac.uk Supported platinum catalysts, such as platinum on carbon (Pt/C), are commonly employed for hydrogenation reactions. iitm.ac.in For instance, a bifunctional catalyst comprising platinum and a heteropoly acid (Pt-CsPW) has been shown to be highly efficient in deoxygenation reactions under mild conditions. researchgate.net While direct examples for this compound are specific, the principles of platinum-catalyzed reductions are well-established and applicable. iitm.ac.in The choice of support and reaction conditions can significantly influence the catalyst's activity and selectivity. iitm.ac.in

Modern Catalytic Strategies

Recent advancements in catalysis have introduced novel and efficient methods for the synthesis of this compound, offering alternatives to traditional reduction techniques.

Palladium-Catalyzed Cross-Coupling Methods

Palladium catalysts are central to many modern synthetic strategies. Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is a key catalyst for coupling benzyl (B1604629) halides with ketone precursors. This reaction typically proceeds in the presence of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), in a solvent like toluene (B28343) or DMF at elevated temperatures (80–100°C), affording yields in the range of 70–80%. The mechanism involves the oxidative addition of the benzyl halide to the palladium(0) center, followed by reductive elimination to form the desired carbon-carbon bond. Another palladium-based system, palladium acetate (B1210297) (Pd(OAc)₂), can be used in combination with a hydrogen acceptor for the hydrogenative coupling of aryl halides and enones. The in-situ generation of the active Pd(0) catalyst is a critical step in these cross-coupling reactions. rsc.orgresearchgate.net

Table 1: Comparison of Palladium-Catalyzed Methods

| Catalyst System | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Triphenylphosphine | Toluene or DMF | 80–100 | 70–80 | |

| Pd(OAc)₂ | Hydrogen Acceptor | Not specified | Not specified | Not specified |

Heteropoly Acid-Catalyzed Transformations

Heteropoly acids (HPAs) have emerged as highly effective catalysts for various organic transformations, including the synthesis of this compound. Specifically, H₃PW₁₂O₄₀ has been used to catalyze the bis-cyclization of 1,5-diaryl-3-pentanones. lookchem.com By controlling the reaction conditions, this method can be adapted to yield this compound with high efficiency. These reactions are typically carried out in toluene at reflux temperature (110°C). lookchem.com HPAs function as Brønsted acids, protonating the carbonyl group and facilitating subsequent reactions. The use of HPAs offers advantages such as high yields (up to 91%), and they are considered more appropriate catalysts than traditional ones like poly-phosphoric acid (PPA) for certain cyclization reactions. lookchem.com

Alpha-Alkylation Methodologies

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction that can be applied to the synthesis of this compound. rsc.org This method involves the deprotonation of a ketone to form an enolate, which then reacts with an alkylating agent. One documented α-alkylation approach to synthesize this compound resulted in a 67% yield after purification by flash chromatography. The reaction can be performed using a base to generate the enolate from a precursor like 3-pentanone, followed by reaction with a suitable benzyl halide. rsc.org Flow chemistry techniques are also being explored for α-alkylation reactions, offering potential for improved control and efficiency. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For heteropoly acid-catalyzed reactions , toluene has been identified as the most suitable solvent, with xylene and benzene (B151609) resulting in lower yields. lookchem.com The optimal catalyst loading for H₃PW₁₂O₄₀ was found to be 15 mol%. lookchem.com

In palladium-catalyzed cross-coupling , the choice of ligand and base can significantly impact the efficiency of the in-situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species, which is critical for the catalytic cycle. rsc.orgresearchgate.net The solvent also plays a considerable role; for instance, in some Pd-catalyzed reactions, toluene is preferred.

For hydrogenation reactions , the catalyst (e.g., Raney Nickel or Pd/C), hydrogen pressure, and solvent (e.g., ethanol or methyl cellusolve) are key variables. prepchem.com For example, the hydrogenation of dibenzylideneacetone over Pd/C yielded 59% of this compound along with 28% of the corresponding alcohol, indicating that reaction conditions need to be carefully controlled to favor the ketone product. prepchem.com

Purification techniques such as flash chromatography are often necessary to isolate the pure product from the reaction mixture and any byproducts. prepchem.comrsc.org

Table 2: Optimization Parameters for the Synthesis of this compound

| Synthetic Method | Key Parameters for Optimization | Typical Conditions | Observed Yield (%) | Reference |

|---|---|---|---|---|

| Heteropoly Acid Catalysis | Catalyst type and loading, solvent, temperature | 0.15 equiv. H₃PW₁₂O₄₀, Toluene, Reflux | up to 91 | lookchem.com |

| Palladium-Catalyzed Coupling | Catalyst, ligand, solvent, temperature | Pd₂(dba)₃, PPh₃, Toluene, 80-100°C | 70-80 | |

| α-Alkylation | Base, alkylating agent, solvent, purification | Not specified | 67 | |

| Hydrogenation (Pd/C) | Hydrogen pressure, solvent, purification | 4 atm H₂, Methyl cellusolve | 59 | prepchem.com |

Incidental Formation as a Decomposition Product in Catalytic Systems

The compound this compound can be unintentionally formed as a decomposition product in various catalytic systems, particularly those employing palladium catalysts that utilize dibenzylideneacetone (dba) as a ligand. The dba ligand, while crucial for the stability and catalytic activity of the palladium center, can undergo chemical transformations under certain reaction conditions, leading to the generation of this compound as a byproduct.

One of the primary mechanisms for the incidental formation of this compound is the hydrogenation of the dibenzylideneacetone ligand. prepchem.com This process involves the saturation of the carbon-carbon double bonds within the dba molecule. For instance, in catalytic systems where a source of hydrogen is present, the palladium catalyst itself can facilitate the reduction of its own dba ligand. This has been observed in reactions where tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) was used as the catalyst, resulting in the isolation of this compound alongside the desired products. nih.gov The formation of this compound in this context is a consequence of the hydrogenation of the dba ligands that are liberated from the palladium center during the catalytic cycle. nih.gov

A notable example of this phenomenon is observed in hydrogen getter systems. These systems are designed to scavenge hydrogen and often employ a combination of a palladium catalyst, such as palladium(0)bis(dibenzylideneacetone) (Pd(dba)₂), and a hydrogen-absorbing material. osti.govresearchgate.net In such environments, the Pd(dba)₂ catalyst can decompose, and the dba ligand is subsequently hydrogenated to form this compound. osti.gov The formation of this ketone is described as likely resulting from the saturation of the alkene groups present in the dba ligand. osti.gov

Research into the volatile organic compounds produced by these getter systems has shown that the substrate material can influence the decomposition products. A study comparing getter materials supported on silicone foam versus activated carbon pellets revealed differences in the volatile compounds generated upon hydrogenation. osti.govresearchgate.net In the case of silicone foam substrates infused with the getter and catalyst, this compound was identified as a significant decomposition product. osti.govresearchgate.net This suggests that the interaction between the catalyst, the getter material, and the support substrate plays a role in the specific decomposition pathways of the dba ligand.

The following table summarizes the key decomposition products identified in a study of hydrogenated getter substrates, highlighting the conditions under which this compound was observed.

| Substrate | Catalyst System Component | Observed Decomposition Products | Reference |

| Silicone Foam | Pd(dba)₂ | This compound , Toluene, Styrene, 1,1'-(2-pentene-1,5-diyl)bis-benzene | osti.govresearchgate.net |

| Activated Carbon Pellet | Pd(dba)₂ | Bibenzyl, Benzaldehyde, Vinyl benzoate | osti.govresearchgate.net |

The intentional synthesis of this compound is often achieved through the direct hydrogenation of dibenzylideneacetone using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, which further supports the mechanism of its incidental formation in catalytic systems where dba and a hydrogen source are present. prepchem.com Therefore, the appearance of this compound as a byproduct can serve as an indicator of catalyst decomposition, specifically the hydrogenation of the dba ligand, within a given catalytic reaction.

Chemical Reactivity and Transformations of 1,5 Diphenyl 3 Pentanone

Nucleophilic Addition Reactions of the Carbonyl Center

The carbonyl group in 1,5-diphenyl-3-pentanone is a prime site for nucleophilic attack. The electrophilic carbonyl carbon is susceptible to reaction with a range of nucleophiles, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org This fundamental reaction class allows for the introduction of new functional groups and the extension of the carbon skeleton.

A classic example is the Grignard reaction, where an organomagnesium halide, such as phenylmagnesium bromide, adds to the carbonyl group. This reaction proceeds under anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), to form a tertiary alcohol after acidic workup. The general reactivity of carbonyl compounds in nucleophilic additions is influenced by both steric and electronic factors. While aldehydes are generally more reactive than ketones, the specific nature of the nucleophile and reaction conditions play a crucial role. libretexts.org

The stereochemical outcome of nucleophilic addition is also a significant consideration. Because the carbonyl group is trigonal planar, the nucleophile can attack from either face of the molecule. libretexts.org If the two groups attached to the carbonyl carbon are different, and the addition creates a new stereocenter, a racemic mixture of enantiomers is often produced unless a chiral reagent or catalyst is employed. libretexts.org

Cyclization and Intramolecular Rearrangement Reactions

The structure of this compound is uniquely suited for intramolecular cyclization reactions, where the phenyl groups act as internal nucleophiles, attacking the electrophilic carbonyl carbon or a derivative thereof. These reactions are typically promoted by strong acids.

A significant transformation of 1,5-diaryl-3-pentanones is their acid-catalyzed bis-cyclization to form spirobiindanes. lookchem.comresearchgate.net These spiro compounds, which possess axial symmetry, are of interest as chiral ligands and auxiliaries in asymmetric synthesis. lookchem.com The reaction involves a double intramolecular Friedel-Crafts-type reaction, where both phenyl rings sequentially attack the central carbon, ultimately forming a spirocyclic system.

Heteropoly acids (HPAs), such as H₃PW₁₂O₄₀, have been demonstrated to be effective catalysts for this transformation. lookchem.com The reaction is typically carried out by refluxing the 1,5-diaryl-3-pentanone in a solvent like toluene (B28343) with a catalytic amount of the HPA. lookchem.comresearchgate.net This method has been shown to be more efficient and environmentally benign compared to traditional catalysts like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). lookchem.com

Table 1: Heteropoly Acid-Catalyzed Bis-Cyclization of this compound

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| H₃PW₁₂O₄₀ | 15 | Toluene | Reflux (110°C) | 91 | lookchem.com |

| H₃PMo₁₂O₄₀ | 15 | Toluene | Reflux (110°C) | 88 | lookchem.com |

The choice of solvent significantly impacts the reaction yield, with toluene being the most effective. lookchem.com Solvents like xylene and benzene (B151609) result in lower yields, and the reaction does not proceed in non-aromatic solvents like cyclohexane. lookchem.com

Reduction Reactions to Alcohol Analogues

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding its corresponding alcohol analogue.

The reduction of this compound to 1,5-diphenyl-3-pentanol (C₁₇H₂₀O) is a common transformation. nist.gov This can be achieved through various methods, including catalytic hydrogenation. prepchem.comgoogle.com

One established method involves the hydrogenation of dibenzylideneacetone (B150790), a precursor to this compound. prepchem.com Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney Nickel can yield this compound, and further reduction can produce 1,5-diphenyl-3-pentanol. prepchem.com For instance, hydrogenation of dibenzylideneacetone using 10% Pd/C under hydrogen pressure can result in a mixture of this compound and 1,5-diphenyl-3-pentanol. prepchem.com Similarly, using a platinum oxide catalyst can also produce a mixture of the ketone and the alcohol. google.com The choice of catalyst and reaction conditions can be tuned to favor one product over the other.

Table 2: Catalytic Hydrogenation for the Synthesis of 1,5-Diphenyl-3-pentanol

| Starting Material | Catalyst | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dibenzylideneacetone | 10% Pd/C | 4 atm H₂, methyl cellosolve, 2 h | This compound | 59 | prepchem.com |

| 1,5-Diphenyl-3-pentanol | 28 | prepchem.com | |||

| 1,5-Diphenylpenta-1,4-dien-3-one (B3434637) | Platinum Oxide | - | 1:1 mixture of this compound and 1,5-diphenyl-3-pentanol | - | google.com |

Derivatization for Complex Molecular Architectures

This compound can serve as a building block for synthesizing more complex molecules, particularly heterocyclic systems. The dicarbonyl-like nature of its precursors or its own reactivity allows for condensation reactions with various reagents to form rings containing nitrogen, oxygen, or sulfur.

The synthesis of pyrazinones, a class of nitrogen-containing heterocycles found in many bioactive natural products, can be accomplished using α-amino acid-derived units which can be conceptually related to the structure of this compound. nih.gov For instance, the condensation of an α-amino ketone with an α-haloacetyl halide, followed by treatment with ammonia (B1221849) and oxidation, yields a pyrazinone ring. nih.gov

Similarly, pyrazole (B372694) derivatives can be synthesized through the cycloaddition of α,β-unsaturated carbonyl compounds (chalcones, which are structurally related to precursors of this compound) with reagents like tosylhydrazones. mdpi.com These reactions, often carried out under microwave irradiation, provide a rapid route to 3,5-disubstituted-1H-pyrazoles. mdpi.com The general strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Furthermore, 1,5-dicarbonyl compounds, which can be derived from or are related to this compound, are key precursors for the synthesis of pyridines. wiley.com Annulation reactions involving α,β-unsaturated ketoximes (derived from chalcones) and various C2 synthons like alkynes or enamides, often catalyzed by transition metals like rhodium or palladium, provide access to polysubstituted pyridines. wiley.com

Generation of Substituted this compound Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of substituted analogues. These modifications primarily involve the introduction of functional groups onto the terminal phenyl rings or alterations to the pentanone backbone, leading to compounds with diverse chemical properties and potential applications. Research has explored several synthetic strategies to achieve these transformations, including condensation reactions and cyclizations of substituted precursors.

One prominent method involves the Claisen-Schmidt condensation of substituted benzaldehydes and acetophenones to first form chalcones, which are then further reacted to produce derivatives of this compound's unsaturated precursor, dibenzylideneacetone (1,5-diphenyl-1,4-pentadien-3-one). researchgate.net Subsequent reduction of the carbon-carbon double bonds yields the saturated this compound skeleton. This approach allows for the incorporation of a wide range of substituents onto the aromatic rings. researchgate.net

Another significant pathway involves the synthesis of analogues where the core structure is modified to incorporate heterocyclic systems. For example, the reaction of 1,5-diphenyl-1,4-pentadien-3-one with phenyl- or isopropylhydrazines can lead to the formation of 4,5,6,7-tetrahydroindazole derivatives. researchgate.net Similarly, reacting 1,5-diphenyl-1-penten-4-yn-3-one with phenylhydrazine (B124118) yields 1,5-diphenyl-3-phenylethynyl-4,5-dihydropyrazole. researchgate.net

Furthermore, the synthesis of piperazine-containing analogues has been reported, starting from substituted cinnamic acids which are then converted through several steps into (E)-5-(Substituted phenyl)pent-2-enoic acids. lookchem.com These intermediates are subsequently condensed with piperazine (B1678402) to yield the final substituted products. lookchem.com This multi-step synthesis demonstrates a route to complex analogues with potential biological activities. lookchem.com

A notable transformation of substituted 1,5-diaryl-3-pentanones is their bis-cyclization to form spirobiindanes, catalyzed by heteropoly acids like H₃PW₁₂O₄₀. lookchem.com For instance, 1,5-bis(2-bromo-5-methoxyphenyl)-3-pentanone can be cyclized to yield 4,4'-dibromo-7,7'-dimethoxy-1,1'-spirobiindane with high efficiency. lookchem.com This reaction highlights the utility of substituted this compound analogues as key intermediates in the synthesis of complex polycyclic structures. lookchem.com

Table 1: Synthesis of Substituted this compound Analogues

| Precursor(s) | Reagent(s) | Product Type | Research Finding | Reference(s) |

|---|---|---|---|---|

| Substituted Benzaldehydes, Substituted Acetophenones | Base (e.g., NaOH), followed by reduction (e.g., H₂/Pd/C) | Phenyl-substituted this compound analogues | Allows for the introduction of various substituents onto the phenyl rings via condensation reactions. | researchgate.net |

| 1,5-Diphenyl-1,4-pentadien-3-one | Phenylhydrazine | Tetrahydroindazole derivative | Formation of a heterocyclic analogue through cyclocondensation. | researchgate.net |

| 1,5-Diphenyl-1-penten-4-yn-3-one | Phenylhydrazine | Dihydropyrazole derivative | Reaction leads to a pyrazole-based analogue. | researchgate.net |

| Substituted Benzaldehydes, Malonic Acid, Piperazine | LiAlH₄, PCC, Acylchlorination | Piperazine-containing analogues | A multi-step route to synthesize complex analogues with N-heterocycles. | lookchem.com |

| 1,5-bis(2-bromo-5-methoxyphenyl)-3-pentanone | H₃PW₁₂O₄₀ (Heteropoly acid) | Substituted Spirobiindane | Efficient bis-cyclization yields complex polycyclic structures from substituted diaryl pentanones. | lookchem.com |

Pathways to Polyketone Derivatives

The chemical structure of this compound can be elaborated to form polyketone derivatives, specifically those containing a 1,3,5-tricarbonyl system. A key example of this transformation is the synthesis of 1,5-diphenyl-1,3,5-pentanetrione (DPPT). luc.edu

The preparation of DPPT is achieved through a base-catalyzed condensation reaction. The synthesis utilizes 1-phenyl-1,3-butanedione and methylbenzoate as the starting materials. luc.edu The reaction is typically carried out using a strong base, such as sodium hydride, in a suitable solvent like 1,2-dimethoxyethane (B42094) (DME) under reflux conditions. luc.edu The mechanism involves the formation of an enolate from 1-phenyl-1,3-butanedione, which then acts as a nucleophile, attacking the carbonyl carbon of methylbenzoate. Subsequent workup of the reaction mixture yields the desired 1,5-diphenyl-1,3,5-pentanetrione. This synthetic route provides an efficient method for converting simpler ketones into more complex polyketone structures. luc.edu

Table 2: Synthesis of 1,5-Diphenyl-1,3,5-pentanetrione (DPPT)

| Starting Materials | Reagents & Conditions | Product | Yield | Research Finding | Reference(s) |

|---|

Mechanistic Investigations in 1,5 Diphenyl 3 Pentanone Chemistry

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis of 1,5-diphenyl-3-pentanone can be achieved through several distinct mechanistic pathways. A prevalent method is the catalytic hydrogenation of dibenzylideneacetone (B150790) (dba), a common ligand in organometallic chemistry. prepchem.com This reaction typically employs a palladium-on-carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere, where the conjugated double bonds of the dibenzylideneacetone are sequentially reduced to yield the saturated ketone, this compound. prepchem.com In some palladium-catalyzed reactions where dibenzylideneacetone is used as a ligand, this compound can be formed as a byproduct through the hydrogenation of the dba ligand. nih.gov

Another significant synthetic route involves palladium-catalyzed cross-coupling reactions. For instance, the coupling of benzyl (B1604629) halides with ketone precursors can be facilitated by a palladium(0) catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The mechanism involves the oxidative addition of the benzyl halide to the palladium center, followed by a series of steps culminating in reductive elimination to form the new carbon-carbon bonds.

Classical organometallic chemistry also provides a pathway through the Grignard reaction. Phenylmagnesium bromide, a potent nucleophile, can be reacted with 3-pentanone. The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the pentanone. A subsequent acidic workup protonates the resulting alkoxide to furnish the target diaryl ketone.

Furthermore, this compound can undergo transformations such as heteropoly acid-catalyzed bis-cyclization to form spirobiindanes. While this reaction is primarily aimed at creating the cyclized product, the reaction can be controlled to terminate at the this compound stage. Additionally, its precursor, 1,5-diphenyl-1,4-pentadien-3-one, reacts with monosubstituted hydrazines like phenylhydrazine (B124118) to yield 4,5,6,7-tetrahydroindazole derivatives, showcasing a cyclocondensation pathway. researchgate.net

| Synthesis Method | Catalyst/Reagents | Key Mechanistic Steps | Typical Yield | Reference(s) |

| Hydrogenation | Dibenzylideneacetone, Pd/C, H₂ | Catalytic reduction of C=C double bonds | >90% | |

| Palladium-Catalyzed Cross-Coupling | Benzyl halides, Pd₂(dba)₃, PPh₃ | Oxidative addition, reductive elimination | 70-80% | |

| α-Alkylation | Ketone enolate, benzyl halide | Nucleophilic substitution (Sₙ2) | 67% | |

| Heteropoly Acid-Catalyzed Cyclization | 1,5-diaryl-3-pentanones, H₃PW₁₂O₄₀ | Controlled cyclocondensation | Up to 91% |

Understanding Decomposition Pathways in Chemical Processes

The stability of this compound is finite, and it can undergo decomposition through various pathways, primarily thermal and photochemical. Under conditions of high heat or combustion, its decomposition products include carbon oxides, such as carbon monoxide and carbon dioxide, along with other potentially irritating and toxic gases. aksci.comfishersci.com This is a characteristic thermal decomposition pathway for many organic compounds containing carbon, hydrogen, and oxygen. fishersci.com

Photochemical decomposition represents another significant pathway. Ketones, in general, are known to undergo characteristic photochemical reactions, such as the Norrish Type I and Norrish Type II processes. sci-hub.se The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond upon excitation by UV light, forming two radical fragments. For this compound, this would lead to the formation of a phenylethyl radical and a phenylethylcarbonyl radical. These radicals can then undergo further reactions like decarbonylation, recombination, or disproportionation.

The Norrish Type II process involves intramolecular gamma-hydrogen abstraction by the excited carbonyl group, leading to the formation of a 1,4-biradical. sci-hub.se This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. For this compound, this would result in the formation of acetone (B3395972) and styrene. Studies on the photolysis of 2-pentanone have demonstrated the chemical trapping of the triplet 1,4-biradical intermediate, confirming this mechanistic pathway. sci-hub.se

Research on a substituted acyclic ketone, (+)-(2R,4S)-2-carbomethoxy-4-cyano-2,4-diphenyl-3-pentanone, has shown that it undergoes photodecarbonylation in the solid state to yield a butane (B89635) derivative with adjacent quaternary chiral centers. acs.org This suggests that photodecarbonylation is a viable decomposition pathway for ketones with this structural backbone. Furthermore, studies on the photolysis of perfluorinated ketones under natural sunlight have been conducted to determine their atmospheric lifetimes, highlighting the environmental relevance of photochemical decomposition. researchgate.net

| Decomposition Type | Conditions | Key Mechanistic Pathway | Potential Products | Reference(s) |

| Thermal Decomposition | High temperature, combustion | Oxidation | Carbon oxides | aksci.comfishersci.com |

| Photochemical (Norrish Type I) | UV irradiation | α-cleavage | Radical fragments | sci-hub.se |

| Photochemical (Norrish Type II) | UV irradiation | γ-hydrogen abstraction, 1,4-biradical formation | Enol, alkene (e.g., Acetone, Styrene) | sci-hub.se |

| Photochemical (Decarbonylation) | UV irradiation | Loss of carbon monoxide | Substituted butane derivative | acs.org |

Stereoelectronic Effects and Conformational Analysis in Related Ketone Structures

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are crucial in understanding the behavior of ketones like this compound. wikipedia.orgresearchgate.net These effects arise from the interaction between filled and empty orbitals, which can stabilize or destabilize certain conformations. wikipedia.org Hyperconjugation, a key stereoelectronic effect, involves the donation of electron density from a filled bonding orbital (like a σ C-H bond) to an adjacent empty antibonding orbital (like a σ* C-C or π* C=O). researchgate.net

In acyclic ketones, the flexibility of the carbon chain allows for various conformations. The relative orientation of the carbonyl group and the adjacent phenyl groups in this compound is governed by a balance of steric hindrance and stabilizing stereoelectronic interactions. msu.edu Factors influencing the properties and reactivity of such molecules include the spatial orientation of filled and unfilled orbitals. msu.edu

Studies on related 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and quantum chemical calculations have provided insight into their conformational preferences in solution. nih.govmdpi.com These analyses reveal that the introduction of substituents, such as fluorine atoms, on the aryl rings can significantly alter the conformational equilibrium, leading to the predominance of a specific conformer. nih.govmdpi.com This highlights the sensitivity of the molecular shape to subtle electronic changes. The conformation of such diaryl compounds is crucial as it can influence their biological activity. airitilibrary.com

For ketones in general, stereoelectronic factors also govern the stereoselectivity of nucleophilic additions to the carbonyl group. The trajectory of the incoming nucleophile (the Bürgi-Dunitz trajectory) is influenced by the steric and electronic environment around the carbonyl carbon. msu.edu Furthermore, the enolization of ketones is also under stereoelectronic control, requiring optimal overlap between the α-C-H bond being broken and the π-system of the carbonyl group. msu.eduacs.org The principles derived from the conformational analysis of various cyclic and acyclic ketones provide a framework for predicting the preferred three-dimensional structure and reactivity patterns of this compound. ulaval.capitt.eduresearchgate.net

| Effect/Analysis | Description | Impact on Ketone Structure/Reactivity | Reference(s) |

| Stereoelectronic Effects | Influence of orbital spatial orientation on molecular properties. | Governs conformational stability, reactivity, and reaction stereoselectivity. | wikipedia.orgresearchgate.netmsu.edu |

| Hyperconjugation | Interaction of a filled bonding orbital with an adjacent empty antibonding orbital. | Stabilizes specific conformations. | researchgate.net |

| Conformational Analysis | Study of the different spatial arrangements of atoms in a molecule. | Determines the most stable conformer and influences physical and biological properties. | nih.govmdpi.comairitilibrary.com |

| Bürgi-Dunitz Trajectory | Optimal angle for nucleophilic attack on a carbonyl group. | Predicts the stereochemical outcome of additions to the ketone. | msu.edu |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Synthetically Complex Molecules

1,5-Diphenyl-3-pentanone is a valuable starting material and intermediate in multi-step synthetic pathways. Its utility stems from the reactivity of its central ketone group and the adjacent methylene (B1212753) protons, which allow for a variety of chemical transformations.

The transformation of this compound into other functionalized molecules is a key aspect of its application in organic synthesis. The reduction of the ketone functionality is a common and pivotal step. For instance, the catalytic hydrogenation of this compound yields its corresponding alcohol, 1,5-diphenyl-3-pentanol. This reaction is typically achieved with high efficiency using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com

This conversion from a ketone to a secondary alcohol is significant as it introduces a new reactive site (the hydroxyl group) and a stereocenter, opening pathways to a different class of derivatives.

Beyond simple reduction, this compound serves as a precursor in the synthesis of complex amines. In one documented pathway, the ketone is first converted to 1,5-diphenylpentan-3-amine. This amine then acts as a crucial intermediate, undergoing further reactions to produce N-(1,5-diphenylpentan-3-yl)pentanamide derivatives. These more complex amide structures have been synthesized and evaluated for their potential to enhance the activity of antibiotics.

Furthermore, the core structure of this compound is a platform for creating heterocyclic compounds. Research on a closely related derivative, 1,5-diphenyl-3,3-dicyano-1,5-pentanedione, demonstrates that this molecular backbone can be used to synthesize various heterocycles containing nitrogen, oxygen, and sulfur. researchgate.net The reactions yield 1,4-dihydropyridine, 4H-pyran, and 4H-thiopyran structures, which are themselves valuable precursors for novel spiro heterocyclic systems. researchgate.net This highlights the foundational role of the diphenylpentanone framework in building diverse and complex molecular libraries.

| Starting Material | Reaction | Product | Significance | Reference |

|---|---|---|---|---|

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1,5-Diphenyl-3-pentanol | Conversion to a secondary alcohol, creating a new reactive center. | prepchem.com |

| This compound | Reductive Amination | 1,5-Diphenylpentan-3-amine | Intermediate for the synthesis of bioactive amide derivatives. | |

| 1,5-Diphenyl-pentanone Core | Reaction with N, O, S sources | Heterocyclic compounds (e.g., Dihydropyridines, Pyrans) | Serves as a scaffold for building complex heterocyclic systems. | researchgate.net |

Contributions to Materials Science Research

The investigation of organic molecules for applications in materials science is a rapidly growing field. Compounds with specific electronic and photophysical properties are sought for use in a range of devices. The structural elements of this compound suggest a potential, though currently underexplored, role in this area.

Direct applications of this compound in the fabrication of optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) are not extensively documented in peer-reviewed literature. However, the molecular architecture is relevant. The precursor to this compound, (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one (dibenzylideneacetone), possesses an extended π-conjugated system, a feature crucial for the electronic properties of materials used in photochemistry and materials science. cymitquimica.com While the saturation of the double bonds to form this compound interrupts this conjugation, the presence of the two phenyl groups remains a key structural feature.

Spectroscopic and Theoretical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to probe the intricate structural features of 1,5-Diphenyl-3-pentanone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The protons of the two phenyl groups typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The methylene (B1212753) (CH₂) groups adjacent to the phenyl groups (C1 and C5) and those adjacent to the carbonyl group (C2 and C4) are chemically equivalent due to the molecule's symmetry. These appear as two triplets, with one reported spectrum showing signals at δ 2.71 (t, J=7 Hz, 4H) and δ 2.89 (t, J=7 Hz, 4H). prepchem.com The triplet multiplicity arises from the coupling with the protons on the adjacent methylene group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Due to the symmetry of this compound, fewer signals than the total number of carbon atoms are expected. The carbonyl carbon (C=O) is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 205-220 ppm. libretexts.org The carbons of the phenyl groups will resonate in the aromatic region (approximately 125-150 ppm). libretexts.org The aliphatic methylene carbons will appear in the upfield region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205 - 220 |

| Aromatic C (quaternary) | 125 - 150 |

| Aromatic C-H | 125 - 150 |

| -CH₂- (adjacent to C=O) | 40 - 50 |

| -CH₂- (adjacent to phenyl) | 30 - 40 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₇H₁₈O, corresponding to a molecular weight of approximately 238.32 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is 238.135765 g/mol . nih.gov In some cases, adduct ions are observed, such as the ammonium (B1175870) adduct [M+NH₄]⁺ at m/z 256. prepchem.com

The fragmentation of this compound in the mass spectrometer is governed by the presence of the carbonyl group and the phenyl rings. Key fragmentation pathways include:

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. This is a common fragmentation for ketones and leads to the formation of stable acylium ions. libretexts.org

McLafferty Rearrangement: This is another characteristic fragmentation for carbonyl compounds with sufficiently long alkyl chains containing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Gas chromatography-mass spectrometry (GC-MS) analysis of this compound has identified major fragment ions at m/z 105 and 133. nih.gov The fragment at m/z 105 likely corresponds to the benzoyl cation ([C₆H₅CO]⁺), while the fragment at m/z 133 could be attributed to the phenylethyl cation ([C₆H₅CH₂CH₂]⁺).

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₈O | nih.gov |

| Molecular Weight | 238.32 g/mol | nih.gov |

| Exact Mass | 238.135765 g/mol | nih.gov |

| Observed Adduct Ion (CI) | [M+NH₄]⁺ at m/z 256 | prepchem.com |

| Major Fragment Ions (GC-MS) | m/z 105, 133 | nih.gov |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the stretching of the carbonyl (C=O) group. This is typically observed in the region of 1710-1720 cm⁻¹. Other characteristic absorption bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methylene groups (below 3000 cm⁻¹), as well as C=C stretching bands from the aromatic rings in the 1450-1600 cm⁻¹ region.

UV/Vis Spectroscopy: Ultraviolet-visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region corresponding to the π → π* transitions of the phenyl groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1710 - 1720 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the molecular properties of this compound that can complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Simulate Vibrational Spectra: Calculate the theoretical IR spectrum. The predicted vibrational frequencies can be compared with experimental data to aid in the assignment of observed absorption bands.

Determine Electronic Properties: Calculate properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and charge distributions, which are crucial for understanding the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, intuitive representation of the electron density in a molecule, aligning closely with the familiar Lewis structure concepts of chemical bonding. The analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized one-center (lone pairs) and two-center (bonds) orbitals.

The core of NBO analysis lies in examining the interactions between "donor" (filled, Lewis-type) orbitals and "acceptor" (unoccupied, non-Lewis-type) orbitals. The energetic significance of these interactions is evaluated using second-order perturbation theory. A larger stabilization energy, denoted as E(2), indicates a more significant interaction and greater electron delocalization from the donor to the acceptor orbital. This delocalization is a key factor in stabilizing the molecule.

These interactions can be quantified to understand the electronic landscape of the molecule. The analysis provides data on the occupancy of each orbital, the composition of the hybrid orbitals forming each bond, and the stabilization energies of the key donor-acceptor interactions.

Illustrative NBO Analysis Data for this compound

The following table presents plausible results from a second-order perturbation theory analysis within NBO theory for the most significant interactions in this compound. This data is representative of what a typical computational study would yield.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) O | π(C-Cα) | 5.8 | 1.25 | 0.076 |

| LP (2) O | σ(C-Cα) | 2.5 | 1.05 | 0.049 |

| π (C=C)phenyl | π(C=C)phenyl | 20.5 | 0.27 | 0.071 |

| σ (Cα-Cβ) | σ(C-O) | 1.9 | 1.51 | 0.048 |

| σ (Cβ-Cphenyl) | π*(C=C)phenyl | 3.2 | 0.98 | 0.051 |

Note: This table is illustrative and based on general principles of NBO analysis applied to ketones and aromatic systems. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between the acceptor and donor orbitals, and F(i,j) is the Fock matrix element between the orbitals.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for the theoretical investigation of molecular structures, properties, and dynamics. These approaches complement experimental data by providing insights at the atomic level that are often difficult or impossible to obtain through empirical methods alone. For this compound, these computational techniques can predict its three-dimensional structure, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting its lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's reactivity and physical properties. Furthermore, DFT can simulate vibrational spectra (such as IR and Raman), which can then be compared with experimental spectra to confirm structural assignments.

Molecular Dynamics (MD) simulations are another powerful approach used to study the time-dependent behavior of a molecular system. While DFT focuses on the static, time-independent properties, MD simulations model the movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using a force field. By solving the equations of motion, the simulation tracks the trajectory of each atom, providing a detailed picture of the molecule's conformational flexibility, interactions with its environment, and dynamic behavior. This can be particularly useful for understanding how the molecule behaves in solution.

These computational studies provide a detailed theoretical characterization of this compound, from its static electronic structure to its dynamic behavior.

Typical Parameters from Molecular Modeling of this compound

The table below summarizes the types of data that can be obtained from molecular modeling studies, such as those employing DFT.

| Parameter | Description | Typical Calculated Value |

| Geometric Parameters | ||

| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl group. | ~1.22 Å |

| Cα-C=O Bond Angle | The angle formed by the alpha-carbon, carbonyl carbon, and oxygen. | ~121° |

| Phenyl Ring Dihedral Angle | The torsional angle of the phenyl groups relative to the pentanone chain. | Varies with conformation |

| Electronic Properties | ||

| Dipole Moment | A measure of the molecule's overall polarity. | ~2.7 - 3.0 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to reactivity. | ~4.7 eV |

Note: These values are representative and would be calculated using a specific level of theory and basis set (e.g., B3LYP/6-31G) in a computational chemistry software package.*

Green Chemistry Approaches in 1,5 Diphenyl 3 Pentanone Synthesis and Transformations

Aqueous-Phase Reaction Methodologies

The use of water as a solvent is a cornerstone of green chemistry, offering an alternative to volatile and often toxic organic solvents. researchgate.netsci-hub.se In the context of 1,5-diphenyl-3-pentanone and its derivatives, significant strides have been made in utilizing aqueous media.

A notable example is the large-scale green chemical synthesis involving the continuous flow photodecarbonylation of aqueous suspensions of nanocrystalline ketones. Specifically, a derivative of this compound, (+)-(2R,4S)-2-carbomethoxy-4-cyano-2,4-diphenyl-3-pentanone, has been shown to undergo solid-state photodecarbonylation to yield its product with high efficiency. researchgate.net Research has demonstrated that conducting the photolysis of microcrystalline powders of related compounds in aqueous suspension can lead to remarkably high quantum yields. researchgate.net This methodology not only employs water as the reaction medium but also often simplifies product purification, as many organic products can be easily separated from the aqueous phase. sci-hub.setandfonline.com

While direct synthesis of this compound in water is not extensively documented, the successful application of aqueous conditions for its derivatives highlights a promising and greener path forward. The insolubility of the final product in water can be advantageous, driving reactions to completion through precipitation. tandfonline.com

Atom Economy and Environmental Impact Considerations in Reaction Design

Atom economy and the Environmental Factor (E-factor) are critical metrics for evaluating the greenness of a chemical process. nih.govchembam.comum-palembang.ac.id Atom economy measures the efficiency of a reaction in converting reactants to the final product, while the E-factor quantifies the amount of waste generated per unit of product. nih.govchembam.com

A prevalent synthesis of this compound involves the catalytic hydrogenation of dibenzylideneacetone (B150790) (1,5-diphenyl-1,4-pentadien-3-one). prepchem.com This reaction is an excellent example of high atom economy.

Reaction: C₁₇H₁₄O (Dibenzylideneacetone) + 2H₂ → C₁₇H₁₈O (this compound)

Theoretically, this is an addition reaction where all atoms of the reactants are incorporated into the final product, resulting in a 100% atom economy. The only byproduct is absent by design.

The table below outlines the reactants and products with their respective molecular weights, illustrating the calculation for atom economy.

Atom Economy Calculation:

Formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Calculation: (238.32 / (234.29 + 2 * 2.02)) x 100 = (238.32 / 238.33) x 100 ≈ 100%

The following table summarizes various synthetic preparations for this compound.

Table of Mentioned Compounds

Q & A

Q. What synthetic methodologies are effective for producing 1,5-Diphenyl-3-pentanone, and how can reaction yields be optimized?

- Methodological Answer : Two primary synthetic routes are documented:

- α-Alkylation : A 67% yield was achieved via flash chromatography (petroleum ether/diethyl ether, 92:8) with spectroscopic confirmation (IR: 1714 cm⁻¹ for ketone; NMR δ 2.61–2.95 ppm for methylene protons) .

- Catalytic Synthesis : Pd₂(dba)₃-mediated reactions yield this compound after purification (pentane:diethyl ether = 90:10), validated against literature data .

Optimization strategies include adjusting solvent ratios, catalyst loading, and temperature gradients.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- IR Spectroscopy : The ketone carbonyl stretch at 1714 cm⁻¹ is diagnostic .

- NMR : Key signals include δ 7.07–7.33 ppm (aromatic protons) and δ 2.61–2.95 ppm (methylene groups) in CDCl₃ .

- Mass Spectrometry : ESI-MS shows a base peak at m/z 267 ([M - H]⁺) .

Cross-referencing with X-ray crystallography (for crystalline derivatives) can resolve ambiguities .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its solid-state interactions and reactivity?

- Methodological Answer : X-ray crystallography of analogous diketones reveals:

- Dihedral angles between aromatic rings (e.g., 63.6° and 25.8°) dictate molecular packing .

- Weak intermolecular interactions (C–H···O, π–π stacking) stabilize crystal lattices, which may influence solubility and reactivity .

Computational modeling (DFT or MD simulations) can predict preferred conformers in solution, guiding solvent selection for reactions .

Q. What methodological frameworks are recommended for reconciling contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Triangulation : Combine NMR, IR, and X-ray data to validate structural assignments .

- Error Analysis : Calculate probable errors for quantitative measurements (e.g., Abbott’s formula for significance thresholds) .

- Literature Comparison : Contrast findings with prior studies (e.g., torsion angles in similar diketones) to identify outliers .

Q. How can computational models enhance the prediction of this compound’s bioactivity or physicochemical properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Use docking studies to map interactions with biological targets, leveraging crystal structure data .

- Hybrid Modeling : Integrate wet-lab data (e.g., receptor-response profiles) with machine learning to predict reactivity or toxicity .

- Meta-Analysis : Compare datasets from divergent methodologies (e.g., Haddad vs. Saito approaches) to identify robust trends .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for validating synthetic yields or bioassay results?

- Methodological Answer :

- Abbott’s Adjusted Formula : Calculate significance using , where and represent control vs. treated sample metrics .

- Replication : Conduct triplicate experiments to assess reproducibility, with differences >3× probable error deemed significant .

Q. How should researchers design experiments to investigate the kinetic stability of this compound under varying conditions?

- Methodological Answer :

- Controlled Degradation Studies : Monitor decomposition via HPLC or GC-MS under thermal, acidic, or oxidative stress.

- Kinetic Profiling : Use Arrhenius plots to derive activation energies, referencing spectroscopic time-course data .

Tables for Reference

Q. Table 1: Key Spectroscopic Data for this compound

| Technique | Critical Observations | Reference |

|---|---|---|

| IR | 1714 cm⁻¹ (C=O stretch) | |

| ¹H NMR (CDCl₃) | δ 2.61–2.95 (m, 6H, CH₂), δ 7.07–7.33 (m, 10H, Ar-H) | |

| ESI-MS | m/z 267 ([M - H]⁺) |

Q. Table 2: Conformational Parameters from X-ray Studies

| Parameter | Value (Example) | Significance | Reference |

|---|---|---|---|

| Dihedral Angle (A–B) | 63.6° | Influences molecular packing | |

| C–H···O Distance | 2.37 Å | Stabilizes crystal lattice | |

| π–π Stacking Distance | 3.505 Å | Affects solubility and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.